BenchChemオンラインストアへようこそ!

3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

Lipophilicity LogP Physicochemical Properties

This 4-fluorobenzyl-pyrrole 3-oxopropanenitrile offers a unique combination of metabolic stability (para-fluorine blocking CYP450 hydroxylation), optimal LogP (2.77) for membrane permeability, and versatile reactivity (Gewald & condensation chemistries). Ideal for kinase, carbonic anhydrase IX, and HIV integrase inhibitor SAR studies. Sourced at ≥98% purity for reliable synthesis and rapid analog generation. Place your order today for fast global delivery.

Molecular Formula C14H11FN2O
Molecular Weight 242.25 g/mol
Cat. No. B11797002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile
Molecular FormulaC14H11FN2O
Molecular Weight242.25 g/mol
Structural Identifiers
SMILESC1=CN(C(=C1)C(=O)CC#N)CC2=CC=C(C=C2)F
InChIInChI=1S/C14H11FN2O/c15-12-5-3-11(4-6-12)10-17-9-1-2-13(17)14(18)7-8-16/h1-6,9H,7,10H2
InChIKeyQYAUSGWBGYQAAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile — Fluorinated Pyrrole-Derived 3-Oxopropanenitrile for Medicinal Chemistry & Heterocycle Synthesis


3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile (CAS 1403565-84-3) is a synthetic pyrrole derivative bearing a 4-fluorobenzyl substituent at the N1 position and a 3-oxopropanenitrile (cyanoacetyl) group at the C2 position. With a molecular formula of C₁₄H₁₁FN₂O and a molecular weight of 242.25 g/mol, it is supplied at ≥95% purity by multiple vendors for research use only . The compound belongs to the class of 3-oxoalkanenitriles, which are versatile building blocks for constructing pyrrole-substituted heterocycles . The presence of the para-fluorine atom on the benzyl ring distinguishes it from unsubstituted benzyl and methyl analogs, imparting altered lipophilicity (LogP 2.77) and potential metabolic stability advantages relevant to medicinal chemistry lead optimization .

3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile: Why the 4-Fluorobenzyl Substituent Cannot Be Replaced by Unsubstituted Benzyl or Methyl Analogs


The N1-substituent on the pyrrole ring critically governs the physicochemical and pharmacokinetic profile of 3-oxopropanenitrile derivatives. Replacing the 4-fluorobenzyl group with a simple methyl substituent (CAS 77640-03-0, LogP 1.12) reduces lipophilicity by over 1.5 log units, which can diminish membrane permeability and oral bioavailability . Substitution with an unsubstituted benzyl group (CAS 77640-05-2, LogP 2.63) partially restores lipophilicity but lacks the metabolic shielding effect conferred by the para-fluorine atom, which is well-established to block CYP450-mediated aromatic hydroxylation at that position [1]. Furthermore, the 3-oxopropanenitrile moiety serves as a reactive handle for heterocycle synthesis (e.g., Gewald reaction) and as a potential covalent warhead for cysteine-targeting inhibitors, making the choice of N-substituent inseparable from the downstream application's requirements for potency, selectivity, and metabolic stability .

3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile Quantitative Differentiation Evidence Guide


Lipophilicity (LogP) Comparison: 4-Fluorobenzyl vs. Methyl and Unsubstituted Benzyl Analogs

The 4-fluorobenzyl derivative exhibits a computed LogP of 2.77, compared to 1.12 for the N-methyl analog and 2.63 for the N-benzyl analog, as reported by ChemSrc and ChemScene . This represents a +1.65 log unit increase over the methyl analog and a +0.14 log unit increase over the benzyl analog, placing it closer to the optimal lipophilicity range (LogP 2–3) for oral drug-like molecules [1].

Lipophilicity LogP Physicochemical Properties

Metabolic Stability Advantage: Fluorine Blockade of CYP450-Mediated Aromatic Hydroxylation

Para-fluorine substitution on the benzyl ring is a well-validated strategy to block CYP450-mediated hydroxylation at that position. Quantitative assessments from large compound datasets demonstrate that replacing an aromatic C–H with C–F at metabolically labile sites consistently reduces human liver microsomal (HLM) intrinsic clearance (CLint) by an average of 40–60% compared to the unsubstituted phenyl analog [1][2]. While direct microsomal stability data for this specific compound are not publicly available, the para-fluorobenzyl motif is expected to confer a similar metabolic advantage over the unsubstituted N-benzyl analog (CAS 77640-05-2) based on class-level evidence from over 2,000 matched molecular pairs [2].

Metabolic Stability CYP450 Fluorine Substitution

Carbonic Anhydrase IX Inhibitory Activity of the 4-Fluorobenzyl-Pyrrole Scaffold

A structurally related compound bearing the identical 1-(4-fluorobenzyl)-1H-pyrrole scaffold — (2Z)-4-[1-(4-fluoro-benzyl)-1H-pyrrol-2-yl]-2-hydroxy-but-2-enoic acid (BDBM50190612) — was tested against human carbonic anhydrase IX (CA IX) and exhibited an IC₅₀ of 48,000 nM (48 µM) [1]. In contrast, the same scaffold without the 3-oxopropanenitrile group but with a different C2 substituent (BDBM23399) showed IC₅₀ values of 540 nM against HIV integrase strand transfer activity, indicating that the C2 functionalization dramatically modulates target engagement [2]. While the absolute potency against CA IX is modest, it establishes proof-of-concept that the 4-fluorobenzyl-pyrrole core can engage this tumor-associated carbonic anhydrase isoform, providing a starting point for optimization.

Carbonic Anhydrase IX Enzyme Inhibition Cancer

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness Differentiation

The target compound has a computed TPSA of 45.79 Ų, which is identical to that of the N-methyl and N-benzyl analogs because the polar atoms (nitrile N, carbonyl O, pyrrole N) are unchanged by N-substitution . This TPSA value falls well below the 60 Ų threshold commonly associated with poor blood-brain barrier penetration, suggesting that all three analogs possess favorable CNS drug-like properties with respect to passive BBB permeation. However, the higher LogP of the 4-fluorobenzyl derivative (2.77 vs. 1.12–2.63) may further enhance BBB penetration relative to the more polar methyl analog, consistent with the established correlation between LogP and brain uptake [1].

TPSA Blood-Brain Barrier CNS Drug Design

3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile: Prioritized Research & Industrial Application Scenarios


Medicinal Chemistry – Lead Optimization of Kinase or Carbonic Anhydrase Inhibitors

Based on the scaffold's demonstrated engagement with carbonic anhydrase IX and HIV integrase [1], combined with its favorable TPSA (45.79 Ų) and LogP (2.77) values, the compound is well-suited as a core scaffold for optimizing kinase or carbonic anhydrase inhibitors. The 3-oxopropanenitrile group provides a reactive handle that can be elaborated into diverse heterocyclic systems (e.g., pyrimidines, thiophenes) via established Gewald or condensation chemistries, enabling rapid analog generation for structure-activity relationship (SAR) studies .

Chemical Biology – Covalent Probe Development Using the Nitrile Warhead

The 3-oxopropanenitrile moiety has been validated as a cysteine-targeting covalent warhead in cathepsin and related cysteine protease inhibitors [2]. When incorporated into the 4-fluorobenzyl-pyrrole scaffold, it enables the design of activity-based probes or covalent inhibitors with the added benefit of the para-fluorine atom for potential ¹⁹F NMR-based binding assays. The low TPSA (<60 Ų) further supports the development of cell-permeable probes for intracellular targets .

Synthetic Chemistry – Heterocycle Diversification via the Cyanoacetyl Intermediate

As a 3-oxopropanenitrile derivative, this compound serves as a versatile precursor for synthesizing a wide range of pyrrole-substituted heterocycles, including 2-aminothiophenes (via Gewald reaction), pyrazoles, and pyrimidines . The 4-fluorobenzyl group imparts distinct electronic and steric properties that can influence regioselectivity in cyclocondensation reactions compared to methyl or benzyl analogs, potentially yielding novel heterocyclic scaffolds with unique substitution patterns [1].

Procurement – Selection of a Fluorinated Building Block for ADME Property Optimization

When sourcing a pyrrole-derived 3-oxopropanenitrile building block for drug discovery programs, the 4-fluorobenzyl derivative should be prioritized over the methyl and benzyl analogs when the project requires a LogP of 2.5–3.0 and enhanced metabolic stability. The para-fluorine atom is expected to reduce CYP450-mediated clearance relative to the unsubstituted benzyl analog by approximately 40–60% based on matched molecular pair analyses [3], making it the preferred choice for lead series where hepatic stability is a key selection criterion. The compound is commercially available at 95–98% purity from multiple vendors (e.g., ChemScene Cat. CS-0607247, AKSci Cat. 8247EC) .

Quote Request

Request a Quote for 3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.